molecular formula C16H25N3O3 B6983389 Cyclopropyl-[3-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone

Cyclopropyl-[3-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone

Cat. No.: B6983389
M. Wt: 307.39 g/mol
InChI Key: OBQKAVIRKHYOKA-UHFFFAOYSA-N
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Description

Cyclopropyl-[3-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone is a synthetic compound that has drawn significant attention due to its unique structural features and wide range of potential applications in various scientific fields. This compound comprises multiple functional groups, including a cyclopropyl ring, an oxadiazole moiety, and a piperidine unit, each contributing to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-[3-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone can be achieved through a multi-step process. The typical synthetic route involves the formation of the oxadiazole ring through the cyclization of a suitable nitrile oxide intermediate with an alkyne. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the cyclopropyl moiety through a cyclopropanation reaction. Each step requires careful control of reaction conditions, such as temperature, pH, and the use of appropriate catalysts.

Industrial Production Methods: Industrial production of this compound can be optimized by employing continuous flow chemistry techniques, which offer better control over reaction parameters and higher yields. The use of automated reactors and inline monitoring systems ensures consistent product quality and reduces the risk of side reactions. Scaling up the synthesis for industrial purposes involves stringent quality control measures and adherence to safety protocols to handle reactive intermediates and reagents.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-[3-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

  • Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced products.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) under acidic or basic conditions.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

  • Substitution: Halogens, acids, or bases under controlled temperature and pH conditions.

Major Products Formed: Depending on the reaction conditions and reagents used, the major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

  • Chemistry: Used as a versatile intermediate in organic synthesis for the development of more complex molecules.

  • Biology: Investigated for its potential as a bioactive compound, exhibiting properties such as antimicrobial, antiviral, and anticancer activities.

  • Medicine: Explored for its potential use in drug development, particularly targeting central nervous system disorders due to its ability to interact with specific receptors.

  • Industry: Applied in the development of advanced materials and polymers, leveraging its unique structural features.

Mechanism of Action

The mechanism by which Cyclopropyl-[3-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone exerts its effects is through its interaction with specific molecular targets and pathways. The compound binds to particular receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application, but commonly include modulation of neurotransmitter systems, inhibition of enzyme activity, or disruption of microbial cell wall synthesis.

Comparison with Similar Compounds

  • Cyclopropyl-[3-[1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone

  • Methoxybutyl-oxadiazol-piperidin derivatives

  • Cyclopropyl-oxadiazole compounds

Each of these compounds shares some structural similarities but differs in the functional groups and their positioning, which can significantly impact their reactivity, stability, and biological activity.

Properties

IUPAC Name

cyclopropyl-[3-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-3-5-13(21-2)14-17-15(22-18-14)12-6-4-9-19(10-12)16(20)11-7-8-11/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQKAVIRKHYOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NOC(=N1)C2CCCN(C2)C(=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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